molecular formula C7H9N3O3 B12639404 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole

Cat. No.: B12639404
M. Wt: 183.16 g/mol
InChI Key: VNOITRWEBQOKLQ-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-oxetanone with 4-nitro-3-methyl-1H-pyrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring can also participate in covalent bonding with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for the formation of complex structures and interactions with biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-methyl-4-nitro-1-(oxetan-3-yl)pyrazole

InChI

InChI=1S/C7H9N3O3/c1-5-7(10(11)12)2-8-9(5)6-3-13-4-6/h2,6H,3-4H2,1H3

InChI Key

VNOITRWEBQOKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2COC2)[N+](=O)[O-]

Origin of Product

United States

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